molecular formula C16H14BrN3O2 B11593807 4-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11593807
M. Wt: 360.20 g/mol
InChI Key: JSZJPONNJJLPDI-UHFFFAOYSA-N
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Description

4-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and an ethyl group attached to the phenoxy moiety adds to its unique chemical properties.

Preparation Methods

The synthesis of 4-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the bromine and ethyl groups. One common method involves the reaction of 2-bromo-4-ethylphenol with a suitable oxadiazole precursor under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents .

Chemical Reactions Analysis

4-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:

Scientific Research Applications

4-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It is explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-{5-[(2-Bromo-4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The bromine atom and the oxadiazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. This compound may inhibit the reuptake of monoamines by neurons, affecting neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14BrN3O2

Molecular Weight

360.20 g/mol

IUPAC Name

5-[(2-bromo-4-ethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H14BrN3O2/c1-2-11-3-4-14(13(17)9-11)21-10-15-19-16(20-22-15)12-5-7-18-8-6-12/h3-9H,2,10H2,1H3

InChI Key

JSZJPONNJJLPDI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Br

Origin of Product

United States

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